

# 6-Amino-2,3-dichlorophenol molecular structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Amino-2,3-dichlorophenol

Cat. No.: B2711327

[Get Quote](#)

## An In-depth Technical Guide to the Molecular Structure of 6-Amino-2,3-dichlorophenol

This guide provides a comprehensive technical overview of **6-Amino-2,3-dichlorophenol**, a significant chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, spectroscopic signature, synthesis, and safe handling protocols, grounding all claims in authoritative data.

## Introduction and Chemical Identity

**6-Amino-2,3-dichlorophenol** (CAS No. 116278-69-4) is a halogenated aromatic compound featuring a phenol backbone substituted with two chlorine atoms and an amino group.<sup>[1][2][3]</sup> This specific arrangement of functional groups—a hydroxyl (-OH), an amino (-NH<sub>2</sub>), and two chloro (-Cl) groups on a benzene ring—imparts a unique combination of reactivity and electronic properties. These characteristics make it a valuable precursor and building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.<sup>[4]</sup>

The molecular formula is C<sub>6</sub>H<sub>5</sub>Cl<sub>2</sub>NO, and it has a molecular weight of approximately 178.02 g/mol.<sup>[1][3][5]</sup> Its structure is foundational to its role in chemical synthesis, where the amino and hydroxyl groups can undergo various reactions, while the chlorine atoms influence the aromatic ring's reactivity and the overall physicochemical properties of derivative compounds.

## Physicochemical Properties

A summary of the key physicochemical properties of **6-Amino-2,3-dichlorophenol** is presented below. These properties are critical for its handling, storage, and application in experimental settings.

Property	Value	Source(s)
CAS Number	116278-69-4	[1][2]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> Cl <sub>2</sub> NO	[1][3]
Molecular Weight	178.02 g/mol	[1][5]
Appearance	Data not available; related isomers are often light brown or beige solids.	[6][7]
Melting Point	42-43 °C	
Boiling Point	209-210 °C	
Purity	Typically ≥97-98% for commercial grades.	[8]
Storage	Store in a cool, well-ventilated place, away from light and air. [9]	

## Molecular Structure and Spectroscopic Elucidation

The molecular structure of **6-Amino-2,3-dichlorophenol** is defined by the positions of its functional groups on the phenol ring. The hydroxyl group defines position 1, with the chlorine atoms at positions 2 and 3, and the amino group at position 6. This arrangement dictates the molecule's electronic distribution, reactivity, and its signature in various spectroscopic analyses.

## Theoretical Spectroscopic Analysis

While experimental spectra for this specific isomer are not readily available in public databases, its structure can be reliably predicted using established spectroscopic principles.

- **$^1\text{H}$  NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons on the amino and hydroxyl groups. The two aromatic protons are in different chemical environments and would appear as doublets due to coupling with each other. The  $-\text{NH}_2$  and  $-\text{OH}$  protons would likely appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.
- **$^{13}\text{C}$  NMR Spectroscopy:** The  $^{13}\text{C}$  NMR spectrum should display six distinct signals, one for each carbon atom in the aromatic ring, as they are all in unique electronic environments due to the asymmetrical substitution pattern. The carbons bonded to the electronegative chlorine, oxygen, and nitrogen atoms would be shifted downfield.
- **Infrared (IR) Spectroscopy:** The IR spectrum provides a fingerprint of the functional groups present. Key expected absorption bands include:
  - **O-H Stretch:** A broad band in the region of  $3200\text{--}3600\text{ cm}^{-1}$ .
  - **N-H Stretch:** Two sharp peaks (for the symmetric and asymmetric stretches of the primary amine) around  $3300\text{--}3500\text{ cm}^{-1}$ .
  - **Aromatic C=C Stretch:** Peaks in the  $1450\text{--}1600\text{ cm}^{-1}$  region.
  - **C-O Stretch:** A strong band around  $1200\text{--}1300\text{ cm}^{-1}$ .
  - **C-Cl Stretch:** Absorptions in the  $600\text{--}800\text{ cm}^{-1}$  region.
- **Mass Spectrometry (MS):** The mass spectrum is characterized by the molecular ion peak ( $\text{M}^+$ ). A crucial feature for chlorine-containing compounds is the isotopic pattern. Due to the natural abundance of  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  isotopes, **6-Amino-2,3-dichlorophenol** will exhibit a distinctive cluster of peaks for the molecular ion: an  $\text{M}^+$  peak, an  $(\text{M}+2)^+$  peak, and an  $(\text{M}+4)^+$  peak, with a relative intensity ratio of approximately 9:6:1.

## Crystallography and Intermolecular Interactions

No published crystal structure for **6-Amino-2,3-dichlorophenol** (CAS 116278-69-4) is currently available. However, analysis of the closely related isomer, 4-Amino-2,6-dichlorophenol, provides authoritative insight into the types of intermolecular forces that govern the solid-state packing of these molecules.[\[10\]](#)[\[11\]](#)[\[12\]](#)

In the crystal structure of 4-Amino-2,6-dichlorophenol, the molecule is planar.<sup>[10][11][13]</sup> The solid-state structure is dominated by hydrogen bonding. The hydroxyl group's hydrogen atom forms a strong hydrogen bond with the nitrogen atom of an adjacent molecule ( $\text{O—H}\cdots\text{N}$ ).<sup>[10]</sup><sup>[11]</sup> Additionally, one of the amine's hydrogen atoms forms a hydrogen bond with the hydroxyl oxygen of another neighboring molecule ( $\text{N—H}\cdots\text{O}$ ).<sup>[10][11]</sup> These interactions link the molecules into infinite chains and sheets, creating a stable, well-ordered crystal lattice.<sup>[10][11]</sup><sup>[13]</sup> It is highly probable that **6-Amino-2,3-dichlorophenol** engages in similar hydrogen bonding networks, a key determinant of its melting point and solubility.

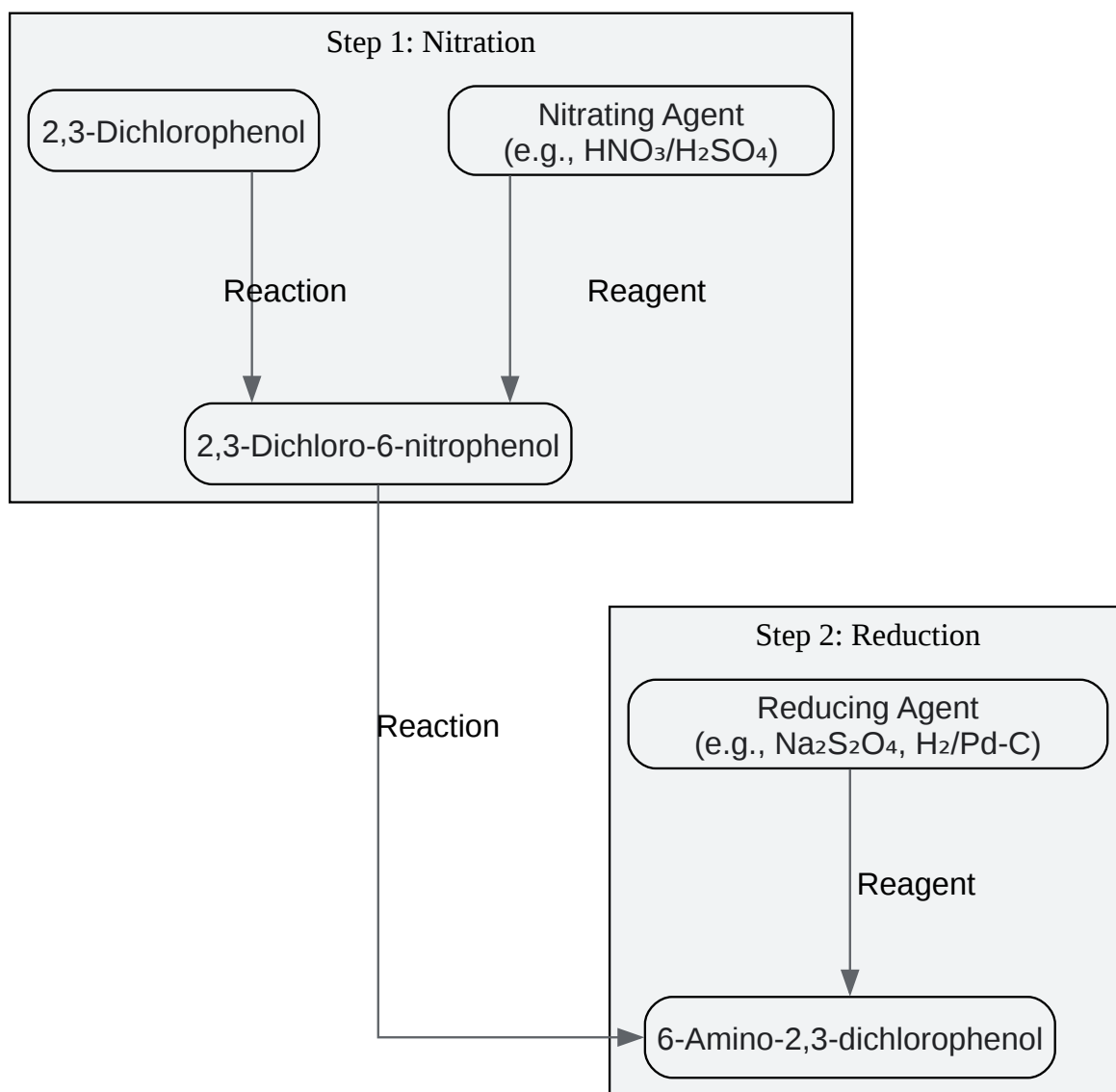
## Synthesis and Reaction Pathways

The synthesis of substituted aminophenols often involves the reduction of a corresponding nitrophenol. For dichlorinated aminophenols, common strategies include the nitration of a dichlorophenol followed by reduction, or the chlorination of an aminophenol or nitrophenol.<sup>[14]</sup><sup>[15][16]</sup>

A plausible and widely used laboratory- and industrial-scale method is the reduction of the corresponding nitro precursor, 2,3-dichloro-6-nitrophenol.

## Synthesis Workflow Diagram

The following diagram illustrates a typical two-step synthesis pathway starting from 2,3-dichlorophenol.



[Click to download full resolution via product page](#)

Caption: General synthesis pathway for **6-Amino-2,3-dichlorophenol**.

## Experimental Protocol: Reduction of 2,4-dichloro-6-nitrophenol

While a specific protocol for the 2,3-dichloro isomer is not detailed in the provided sources, the reduction of the related 2,4-dichloro-6-nitrophenol is well-documented and serves as a trustworthy and analogous procedure.<sup>[17]</sup> This protocol is adapted from established methods for nitro group reduction.

Objective: To synthesize 2,4-dichloro-6-aminophenol via the reduction of 2,4-dichloro-6-nitrophenol using sodium dithionite (sodium hydrosulfite).

Materials:

- 2,4-dichloro-6-nitrophenol
- Sodium dithionite ( $\text{Na}_2\text{S}_2\text{O}_4$ )
- Ethanol
- Water
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a suspension of 2,4-dichloro-6-nitrophenol (1.0 eq) in a 1:1 mixture of ethanol and water.
- **Addition of Reducing Agent:** While stirring, add sodium dithionite (approx. 5.0 eq) to the suspension in portions. The addition is exothermic; maintain control over the reaction temperature.
  - **Causality Note:** Sodium dithionite is a powerful yet safe-to-handle reducing agent for converting aromatic nitro groups to amines in an aqueous medium. The portion-wise

addition prevents a runaway reaction.

- **Reaction Progression:** Heat the reaction mixture to 65 °C and stir for 4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
  - **Trustworthiness Note:** TLC is a critical checkpoint. A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is complete.
- **Workup and Extraction:** Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
- **Dilute the remaining aqueous mixture** with a saturated solution of sodium bicarbonate to neutralize any acidic byproducts.
- **Extract the product** into an organic solvent, such as ethyl acetate (3x volumes). Combine the organic layers.
  - **Causality Note:** The product is more soluble in ethyl acetate than in the aqueous layer. Multiple extractions ensure a high recovery yield.
- **Purification:** Wash the combined organic layers with brine to remove residual water and inorganic salts.
- **Dry the organic layer** over anhydrous magnesium sulfate or sodium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.
- **Final Product Characterization (Self-Validation):** The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). The final product's identity and purity should be confirmed by:
  - Melting point determination.
  - $^1\text{H}$  NMR and IR spectroscopy to confirm the structure.

## Applications in Research and Drug Development

Halogenated aminophenols are versatile intermediates in organic synthesis. Their applications span several industries:

- **Pharmaceutical Synthesis:** They serve as key building blocks for active pharmaceutical ingredients (APIs).[4] The specific isomer 2-amino-4,6-dichlorophenol, for example, is a crucial intermediate in the synthesis of Oxytocin, a peptide hormone used to treat various conditions.[18] The reactivity of the amino and hydroxyl groups allows for the construction of more complex heterocyclic systems found in many drugs.
- **Agrochemicals:** These compounds are precursors in the manufacturing of pesticides, including herbicides and fungicides.[4][16] For instance, 4-Amino-2,3-dichlorophenol is used in the synthesis of the fungicide Fenhexamid.[8]
- **Dye Industry:** The aromatic amine structure is a classic component of many azo dyes and other specialty pigments.[4]

## Safety and Handling

**6-Amino-2,3-dichlorophenol** is a hazardous chemical and must be handled with appropriate safety precautions. The following information is synthesized from Safety Data Sheets (SDS) for this compound and its close isomers.[1][6][9]

### GHS Hazard Classification

Hazard Class	Hazard Statement
Acute Toxicity, Oral	H302: Harmful if swallowed.
Acute Toxicity, Dermal	H311: Toxic in contact with skin.
Skin Corrosion/Irritation	H314: Causes severe skin burns and eye damage.
Carcinogenicity	H351: Suspected of causing cancer.
Aquatic Hazard (Chronic)	H411: Toxic to aquatic life with long lasting effects.

## Safe Handling and Emergency Procedures



- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][6][9] Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[1][6]
- Handling: Avoid formation of dust.[1] Prevent contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[6]
- First Aid (In case of exposure):
  - Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[1][6]
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6]
  - Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][6]
  - Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6] Avoid release to the environment.[1]

## Conclusion

**6-Amino-2,3-dichlorophenol** is a molecule whose utility is fundamentally derived from its structure. The interplay of its hydroxyl, amino, and dichloro substituents creates a platform for complex chemical synthesis. A thorough understanding of its molecular properties, confirmed through spectroscopic analysis and guided by the study of related crystalline structures, is paramount for its effective and safe use. This guide provides the foundational knowledge required by scientists and researchers to leverage this important chemical intermediate in advancing drug discovery and other chemical industries.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemicalbook.com [chemicalbook.com]
- 2. 6-AMino-2,3-dichlorophenol | 116278-69-4 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. bjcop.in [bjcop.in]
- 5. 3-Amino-2,6-dichlorophenol | C<sub>6</sub>H<sub>5</sub>Cl<sub>2</sub>NO | CID 22392581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. nbinno.com [nbinno.com]
- 8. innospk.com [innospk.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Crystal structure of 4-amino-2,6-dichlorophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Amino-2,6-dichlorophenol | C<sub>6</sub>H<sub>5</sub>Cl<sub>2</sub>NO | CID 80037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Crystal structure of 4-amino-2,6-dichlorophenol | PDF [slideshare.net]
- 14. Buy 6-(Aminomethyl)-2,3-dichlorophenol [smolecule.com]
- 15. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]
- 16. CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol - Google Patents [patents.google.com]
- 17. 2-AMINO-4,6-DICHLOROPHENOL | 527-62-8 [chemicalbook.com]
- 18. cionpharma.com [cionpharma.com]
- To cite this document: BenchChem. [6-Amino-2,3-dichlorophenol molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2711327#6-amino-2-3-dichlorophenol-molecular-structure]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)